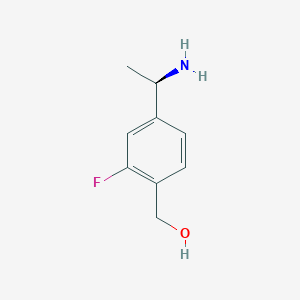
(R)-(4-(1-Aminoethyl)-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol is a chiral compound with a specific stereochemistry, characterized by the presence of an aminoethyl group and a fluorine atom on a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, often using an appropriate amine and a halogenated precursor.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Methanol Group Addition: The final step involves the addition of a methanol group, which can be achieved through various methods, including reduction reactions.
Industrial Production Methods
Industrial production of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its chiral nature and functional groups make it a candidate for targeting specific biological pathways.
Industry
In the industrial sector, ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol can be used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.
Mécanisme D'action
The mechanism of action of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
[4-[(1R)-1-aminoethyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1 |
Clé InChI |
GOJLDGHEYZUOCB-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)CO)F)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)CO)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



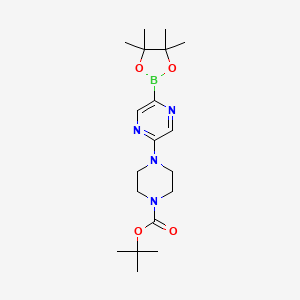
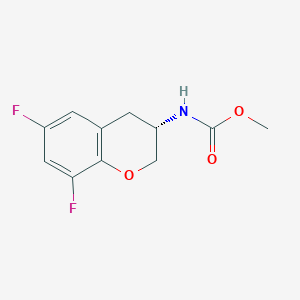
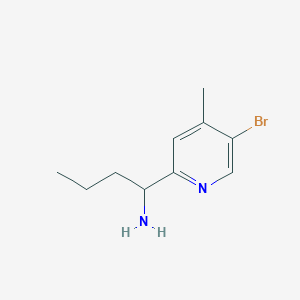


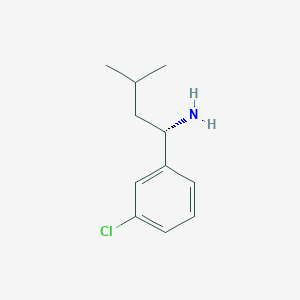
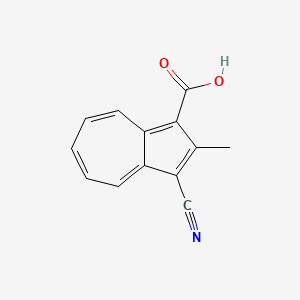
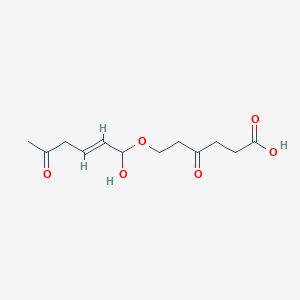

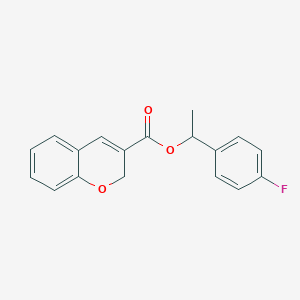
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)

